molecular formula C20H19N3O2 B12680235 N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide CAS No. 85153-38-4

N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide

Cat. No.: B12680235
CAS No.: 85153-38-4
M. Wt: 333.4 g/mol
InChI Key: SJRVFAFOOJNKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide, also known as Paracetamol, is a widely utilized analgesic and antipyretic medication. It is commonly used to relieve pain and reduce fever. The compound is known for its effectiveness and safety when used at recommended doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide typically involves the reaction of 4-aminophenol with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone imine derivatives, amine derivatives, and substituted acetamides .

Scientific Research Applications

N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The precise mechanism of action of N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide is not completely understood. it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. This inhibition reduces the production of prostaglandins, which play a role in the inflammatory response and contribute to sensations of pain and fever .

Comparison with Similar Compounds

Similar Compounds

    Aspirin (Acetylsalicylic Acid): Another widely used analgesic and antipyretic, but with anti-inflammatory properties.

    Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic effects.

    Naproxen: Another NSAID with similar properties to ibuprofen.

Uniqueness

N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide is unique in its minimal anti-inflammatory effects compared to other analgesics like aspirin and ibuprofen. This makes it a preferred choice for patients who require pain relief and fever reduction without the anti-inflammatory effects .

Properties

CAS No.

85153-38-4

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-[4-[4-(4-hydroxyanilino)anilino]phenyl]acetamide

InChI

InChI=1S/C20H19N3O2/c1-14(24)21-15-2-4-16(5-3-15)22-17-6-8-18(9-7-17)23-19-10-12-20(25)13-11-19/h2-13,22-23,25H,1H3,(H,21,24)

InChI Key

SJRVFAFOOJNKOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.